molecular formula C10H19NO B8355695 N-(2,2,6,6-tetramethylcyclohexylidene)hydroxylamine CAS No. 7007-40-1

N-(2,2,6,6-tetramethylcyclohexylidene)hydroxylamine

Cat. No. B8355695
M. Wt: 169.26 g/mol
InChI Key: RZWWYFLNOJPCNO-UHFFFAOYSA-N
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Patent
US05925768

Procedure details

A solution of 2.3 g of hydroxylamine hydrochloride and 3.6 g of sodium acetate in 20 ml of water is added at RT to a solution of 3.4 g of 2,2,6,6-tetramethylcyclohexanone in 20 ml of MeOH and the reaction mixture is then refluxed for 48 hours. After cooling to RT, the precipitate formed is filtered off, washed with water and dried under vacuum to give 1.2 g of the expected product.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].C([O-])(=O)C.[Na+].[CH3:9][C:10]1([CH3:19])[CH2:15][CH2:14][CH2:13][C:12]([CH3:17])([CH3:16])[C:11]1=O>O.CO>[CH3:9][C:10]1([CH3:19])[CH2:15][CH2:14][CH2:13][C:12]([CH3:17])([CH3:16])[C:11]1=[N:2][OH:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
3.4 g
Type
reactant
Smiles
CC1(C(C(CCC1)(C)C)=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is then refluxed for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1(C(C(CCC1)(C)C)=NO)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 32.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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